Liver-Specific Accumulation: Tabac Achieves 70% Hepatic Uptake vs. Negligible Organ Retention of Iohexol
In rat biodistribution studies, intravenous administration of 131I-labeled Tabac suspension resulted in hepatic accumulation of approximately 70% of the total injected dose at the peak uptake region, occurring between 15 minutes and 2 hours post-injection [1]. By 24 hours, liver content declined to approximately 8% of the administered dose [1]. In contrast, Iohexol—a representative non-ionic monomeric contrast agent—undergoes no detectable organ accumulation in rats, rabbits, or dogs; only 5% of the dose appears in feces (indicative of minimal hepatobiliary excretion), with the remainder excreted unchanged in urine [2].
| Evidence Dimension | Peak hepatic accumulation (% of administered dose) |
|---|---|
| Target Compound Data | ~70% in rat liver at peak uptake (15 min – 2 hr post-i.v.) |
| Comparator Or Baseline | Iohexol: No detectable organ absorption; ≤5% fecal excretion |
| Quantified Difference | >10-fold higher liver-specific accumulation (qualitative difference in mechanism: RES uptake vs. extracellular distribution) |
| Conditions | Rat model; intravenous administration; 131I-labeled Tabac suspension vs. unlabeled Iohexol |
Why This Matters
This 70% hepatic first-pass accumulation enables liver-specific imaging and targeted delivery studies that are fundamentally impossible with conventional extracellular contrast agents.
- [1] Ma YM, Mei F, Luo MC, Xi NZ, Chen XR. Pharmacokinetic studies on the intravenous suspension of a new hepatosplenography agent TABAC. Acta Pharmaceutica Sinica. 1981;16(3):218-224. View Source
- [2] National Medical Products Administration (NMPA) of China. Iohexol Injection Package Insert. Section: Pharmacokinetics. View Source
